Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-
Overview
Description
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- is a synthetic organic compound that features a chlorophenyl group and a thiazolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- typically involves the reaction of 4-chloroacetophenone with a thiazole derivative under specific conditions. The reaction may require the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group are likely involved in binding interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-chlorophenyl)-2-thio-: Lacks the thiazole ring.
Ethanone, 1-(4-methylphenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-: Has a methyl group instead of a chlorine atom.
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-imidazolyl)thio]-: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- is unique due to the presence of both a chlorophenyl group and a thiazolylthio group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJBPCBPAJWIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357763 | |
Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24838062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143543-83-3 | |
Record name | 1-(4-Chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143543-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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